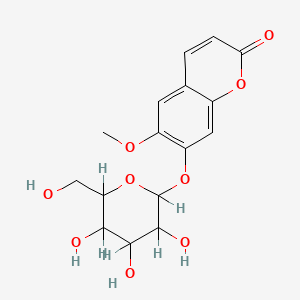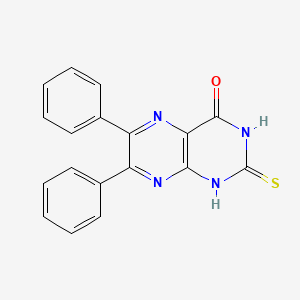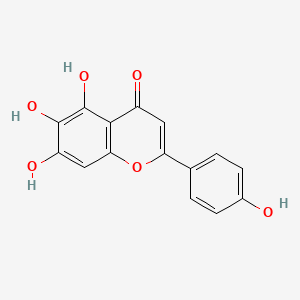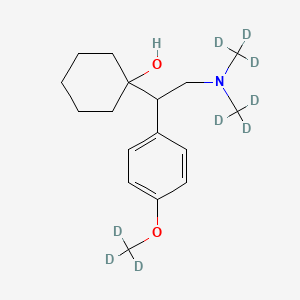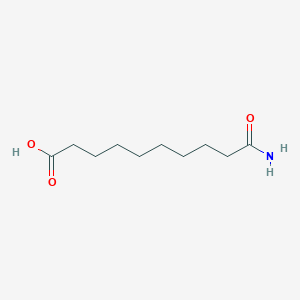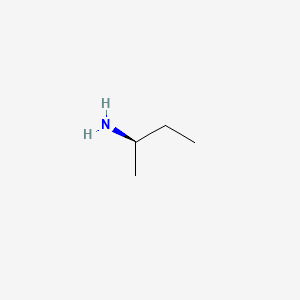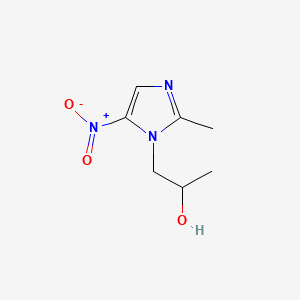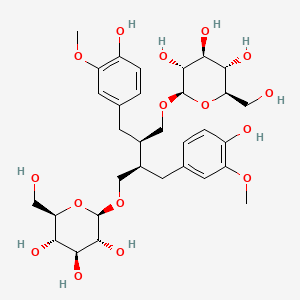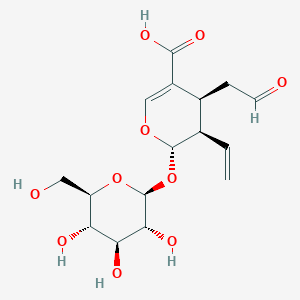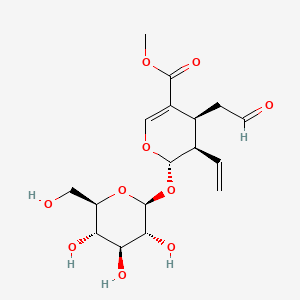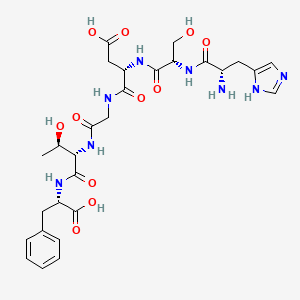
STX140
Vue d'ensemble
Description
Applications De Recherche Scientifique
STX140 has been extensively studied for its anti-cancer properties. It has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer, melanoma, and taxane-resistant breast carcinoma cells . In addition to its anti-cancer properties, this compound has been investigated for its potential to treat other diseases, such as neurodegenerative disorders and inflammatory diseases .
Mécanisme D'action
Target of Action
STX140, also known as 2-Methoxyestradiol-3,17-O,O-bis-sulfamate, primarily targets microtubules in cancer cells . It has shown significant efficacy against P-glycoprotein–overexpressing tumor cell lines . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, making them a popular target for anticancer therapies .
Mode of Action
This compound acts by disrupting microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This disruption of the microtubule network interferes with the normal function of the mitotic spindle, preventing cell division and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the G2/M phase and sub-G1 . By disrupting microtubule polymerization, this compound induces cell cycle arrest, leading to the accumulation of cells in the G2/M phase and sub-G1 . This arrest triggers the induction of cyclin B1 and subsequent apoptosis . Furthermore, this compound activates the senescence machinery by upregulating the expression of senescence genes and proteins related to senescence signaling .
Pharmacokinetics
While the endogenous estradiol derivative 2-Methoxyestradiol (2-ME) has shown good and wide anticancer activity, it suffers from poor oral bioavailability and extensive metabolic conjugation . This compound, its sulfamoylated derivative, possesses much better pharmaceutical properties . It has excellent oral bioavailability, making it a superior potential therapeutic agent .
Result of Action
This compound has demonstrated significant antiproliferative and anti-invasive activities in both naïve and resistant melanoma cells . It inhibits cell proliferation in the nanomolar range, induces cell cycle arrest, reduces migration, and clonogenic potential in monolayer models, and inhibits invasion in a 3D human skin model with melanoma cells . It also induces senescence features in melanoma cells .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, it has shown excellent efficacy in both MCF-7 WT and MCF-7 DOX breast cancer xenograft models . Moreover, it has been effective against xenografts derived from patients who had failed on taxane therapy . This suggests that the cellular environment, including factors such as the presence of drug resistance mechanisms, can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
STX140 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is steroid sulfatase, an enzyme involved in the metabolism of steroid hormones. This compound inhibits steroid sulfatase with high potency, leading to a decrease in the levels of active estrogens in cancer cells . Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also affects the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis . This compound also affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the levels of various transcription factors and genes involved in cell cycle regulation, apoptosis, and angiogenesis . In addition to its effects on cancer cells, this compound has been shown to inhibit the proliferation and invasion of drug-resistant melanoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits steroid sulfatase, leading to a decrease in the levels of active estrogens in cancer cells . This inhibition disrupts estrogen signaling, which is crucial for the growth and survival of hormone-dependent tumors. Additionally, this compound interacts with microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis . This compound also modulates the expression of cyclin B1, a protein involved in cell cycle regulation, further contributing to its anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and retains its activity over extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s stability and degradation profile have been studied in vitro and in vivo, providing valuable insights into its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral dosing of 10 and 20 mg/kg this compound significantly inhibited the growth of breast cancer xenografts in nude mice . Higher doses of this compound have been associated with increased anti-tumor activity, but also with potential toxic effects. For example, at high doses, this compound may cause hematological and neurotoxic effects, although these are generally limited compared to other anti-cancer agents . The therapeutic index of this compound has been determined to be favorable, indicating its potential for clinical use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the inhibition of steroid sulfatase and the disruption of microtubule dynamics . This compound interacts with various enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the inhibition of steroid sulfatase by this compound results in decreased levels of active estrogens, which are crucial for the growth and survival of hormone-dependent tumors . Additionally, this compound affects the expression of genes involved in metabolism, further influencing cellular metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported into cells via passive diffusion and is distributed throughout the cytoplasm . Once inside the cell, this compound interacts with various biomolecules, including microtubules and steroid sulfatase, to exert its effects . The compound’s distribution within tissues has been studied in animal models, providing insights into its localization and accumulation in different organs .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound localizes primarily to the cytoplasm, where it interacts with microtubules and other biomolecules . This localization is crucial for its ability to disrupt microtubule dynamics and induce cell cycle arrest and apoptosis . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Méthodes De Préparation
La synthèse du STX140 implique la sulfamoylation du 2-méthoxyestradiol. La réaction nécessite généralement l'utilisation de chlorure de sulfamoyle et d'une base telle que la pyridine ou la triéthylamine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse du chlorure de sulfamoyle .
Analyse Des Réactions Chimiques
STX140 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former divers métabolites. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction du this compound sont moins courantes mais peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes sulfamate.
Applications de recherche scientifique
This compound a été largement étudié pour ses propriétés anticancéreuses. Il a montré une efficacité dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses, y compris le cancer du sein, le mélanome et les cellules de carcinome du sein résistantes aux taxanes . En plus de ses propriétés anticancéreuses, this compound a été étudié pour son potentiel à traiter d'autres maladies, telles que les maladies neurodégénératives et les maladies inflammatoires .
Mécanisme d'action
This compound exerce ses effets en perturbant la polymérisation des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . Il interagit avec la tubuline, une protéine essentielle à la formation des microtubules, et inhibe sa polymérisation. Cette perturbation de la dynamique des microtubules empêche la ségrégation correcte des chromosomes pendant la division cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose subséquente .
Comparaison Avec Des Composés Similaires
STX140 est similaire à d'autres agents perturbateurs des microtubules tels que le paclitaxel et le docétaxel. il possède plusieurs propriétés uniques qui en font un agent thérapeutique prometteur. Contrairement au paclitaxel et au docétaxel, this compound est efficace contre les lignées cellulaires cancéreuses résistantes aux taxanes . De plus, this compound a montré une neurotoxicité réduite par rapport au paclitaxel, ce qui en fait une alternative potentiellement plus sûre pour le traitement du cancer .
Des composés similaires comprennent :
Paclitaxel : Un agent chimiothérapeutique largement utilisé qui stabilise les microtubules et empêche leur dépolymérisation.
Docétaxel : Un autre agent chimiothérapeutique qui fonctionne de manière similaire au paclitaxel mais qui présente un profil d'effets secondaires différent.
2-Méthoxyestradiol : Le composé parent du this compound, qui possède également des propriétés anticancéreuses mais souffre d'une faible biodisponibilité orale.
Propriétés
IUPAC Name |
[(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-3-sulfamoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7S2/c1-19-8-7-12-13(15(19)5-6-18(19)28-30(21,24)25)4-3-11-9-17(27-29(20,22)23)16(26-2)10-14(11)12/h9-10,12-13,15,18H,3-8H2,1-2H3,(H2,20,22,23)(H2,21,24,25)/t12-,13+,15-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNIXKAKUZPSI-SSTWWWIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336467 | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401600-86-0 | |
| Record name | 2-Methoxyestradiol-3,17-O,O-bis(sulfamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401600860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyestradiol disulfamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STX-140 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57SQE6LE5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


